Cas no 23434-88-0 (Tetrahydropiperine)

Tetrahydropiperine 化学的及び物理的性質
名前と識別子
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- 5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)pentan-1-one
- 1-[5-(1,3-Benzodioxol-5-yl)pentanoyl]piperidine
- 1-pentanone, 5-(1,3-benzodioxol-5-yl)-1-(1-piperidinyl)-
- Piperidine, 1-[5-(1,3-benzodioxol-5-yl)-1-oxopentyl]-
- 5-(1,3-benzodioxol-5-yl)-1-piperidin-1-ylpentan-1-one
- Tetrahydropiperine
- 5-(1,3-Benzodioxol-5-yl)-1-(1-piperidinyl)-1-pentanone
- Cosmoperine
- Tetrahydropiperin
- APZYKUZPJCQGPP-UHFFFAOYSA-N
- 8904DO502T
- Piperidine, 1-(5-(1,3-benzodioxol-5-yl)-1-oxopentyl)-
- Tetrahydropiperidine
- Piperidine, 1-(5-(3,4-(methylenedioxy)phenyl)valeryl)-
- BDBM50381233
-
- インチ: 1S/C17H23NO3/c19-17(18-10-4-1-5-11-18)7-3-2-6-14-8-9-15-16(12-14)21-13-20-15/h8-9,12H,1-7,10-11,13H2
- InChIKey: APZYKUZPJCQGPP-UHFFFAOYSA-N
- ほほえんだ: O=C(C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1C([H])=C([H])C2=C(C=1[H])OC([H])([H])O2)N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 289.167794g/mol
- ひょうめんでんか: 0
- XLogP3: 3.2
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 回転可能化学結合数: 5
- どういたいしつりょう: 289.167794g/mol
- 単一同位体質量: 289.167794g/mol
- 水素結合トポロジー分子極性表面積: 38.8Ų
- 重原子数: 21
- 複雑さ: 341
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 289.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.156±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: ほとんど溶けない(0.025 g/l)(25ºC)、
- PSA: 38.77
Tetrahydropiperine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI YUAN YE Biotechnology Co., Ltd. | S27894-1g |
Tetrahydropiperine |
23434-88-0 | 97% | 1g |
¥1500.00 | 2021-09-02 | |
TargetMol Chemicals | T5786-10mg |
TETRAHYDROPIPERINE |
23434-88-0 | 98.04% | 10mg |
¥ 4820 | 2023-09-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T39140-20mg |
5-(1,3-benzodioxol-5-yl)-1-(piperidin-1-yl)pentan-1-one |
23434-88-0 | ,HPLC≥98% | 20mg |
¥758.0 | 2023-09-06 | |
ChemScence | CS-0032425-10mg |
Tetrahydropiperine |
23434-88-0 | 99.45% | 10mg |
$571.0 | 2022-04-27 | |
Ambeed | A532731-100mg |
5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pentan-1-one |
23434-88-0 | 97% | 100mg |
$33.0 | 2025-02-20 | |
MedChemExpress | HY-N4205-10mg |
Tetrahydropiperine |
23434-88-0 | 99.45% | 10mg |
¥250 | 2024-04-19 | |
TargetMol Chemicals | T5786-25 mg |
TETRAHYDROPIPERINE |
23434-88-0 | 98.04% | 25mg |
¥ 8,198 | 2023-07-10 | |
Ambeed | A532731-250mg |
5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pentan-1-one |
23434-88-0 | 97% | 250mg |
$50.0 | 2025-02-20 | |
TargetMol Chemicals | T5786-5 mg |
TETRAHYDROPIPERINE |
23434-88-0 | 98.04% | 5mg |
¥ 2,991 | 2023-07-10 | |
TargetMol Chemicals | T5786-50 mg |
TETRAHYDROPIPERINE |
23434-88-0 | 98.04% | 50mg |
¥ 12,288 | 2023-07-10 |
Tetrahydropiperine 関連文献
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1. A convenient reduction of activated olefins by zinc–copper coupleB. Lucas Sondengam,Z. Tanee Fomum,Georges Charles,T. Mac Akam J. Chem. Soc. Perkin Trans. 1 1983 1219
Tetrahydropiperineに関する追加情報
Tetrahydropiperine (CAS No. 23434-88-0): A Promising Bioavailability Enhancer in Pharmaceutical and Nutraceutical Formulations
Tetrahydropiperine, a derivative of the alkaloid piperine, has emerged as a significant compound in the field of drug delivery and nutraceutical science due to its unique ability to enhance the absorption and bioavailability of various therapeutic agents. With the CAS number 23434-88-0, this compound is recognized for its structural similarity to piperine but with improved solubility and stability characteristics. Its molecular formula, C17H21N, reflects a fully hydrogenated version of piperine, which contributes to its enhanced pharmacokinetic profile compared to its parent molecule.
Derived from the genus Piper, particularly Piper longum (long pepper), Tetrahydropiperine is synthesized through a controlled hydrogenation process that saturates the conjugated double bonds present in piperine's structure. This modification not only improves its physical properties but also reduces potential irritancy associated with natural piperine. The compound's chemical structure includes a tetrahydroisoquinoline ring system linked to a benzyl group, which plays a critical role in its interaction with biological membranes and transport mechanisms.
Recent studies have highlighted the mechanism by which Tetrahydropiperine enhances bioavailability. It primarily acts by inhibiting efflux transporters such as P-glycoprotein (P-gp) and multidrug resistance-associated proteins (MRPs), which are responsible for limiting the absorption of orally administered drugs and nutrients. By modulating these transporters, Tetrahydropiperine facilitates increased intestinal permeability and prolonged systemic retention of co-administered compounds. This effect has been validated through clinical trials involving curcumin, resveratrol, and other poorly absorbed phytochemicals.
The application of CAS No. 23434-88-0 extends beyond traditional pharmaceutical contexts into modern nutraceutical development. In dietary supplements, it serves as an adjuvant for enhancing the efficacy of active ingredients such as omega-3 fatty acids, vitamin B12, and coenzyme Q10. Its compatibility with both hydrophilic and lipophilic compounds makes it particularly valuable in formulating multi-component supplements where synergistic effects are desired.
In oncology research, Tetrahydropiperine has demonstrated potential as an adjunct in chemotherapy regimens. A 2023 study published in *Pharmaceutical Research* showed that when combined with paclitaxel—a widely used antimitotic drug—Tetrahydropiperine significantly increased intracellular drug concentrations in resistant cancer cell lines by overcoming P-glycoprotein-mediated efflux mechanisms.
The neuropharmacological community has also taken interest in this compound's properties. Preclinical trials indicate that CAS No. 23434-88-0 may improve brain penetration of certain drugs by temporarily modulating tight junction proteins in the blood-brain barrier without compromising barrier integrity permanently.
A key advantage of using Tetrahydropiperine over other bioenhancers lies in its favorable safety profile demonstrated through extensive toxicological studies conducted on human subjects at doses up to 5 mg/day for periods exceeding six months without significant adverse effects reported.
The pharmaceutical industry continues to explore novel applications for this versatile compound through advanced delivery systems like lipid-based formulations or nanoparticle encapsulation techniques where controlled release profiles can be optimized alongside bioavailability enhancement capabilities provided by CAS No. 23434-88-0.
In veterinary medicine research from 2024 highlighted at an international pharmacology conference showed that incorporating low concentrations (e.g., 5%) of pure crystallized form of Tetrahydropiperine into animal feed formulations resulted in measurable improvements in absorption rates for certain micronutrients essential for livestock health maintenance programs.
Beyond its role as an absorption enhancer, emerging evidence suggests that Tetrahydropiperine may possess intrinsic anti-inflammatory properties independent from any co-administered agents according to findings presented at last year's American Chemical Society meeting regarding its interactions with cyclooxygenase enzymes pathways involved in inflammatory response regulation mechanisms within human physiology systems.
The nutraceutical market analysis reports from Q1-Q3 period this year indicate growing demand for standardized Tetrahydropiperine preparations containing minimum purity levels above 95% due to increasing consumer awareness about supplement efficacy factors related directly to ingredient absorption rates when taken orally under normal physiological conditions found during clinical studies conducted across multiple age demographics groups worldwide.
Synthetic methods for producing high-purity Tetrahydropiperine have evolved significantly since initial commercialization efforts began over two decades ago; current protocols utilizing catalytic hydrogenation under mild reaction conditions achieve yields exceeding 90% while maintaining structural integrity required for pharmaceutical grade applications according to latest process validation data shared among industry partners during recent collaborative workshops focused on quality control standards development initiatives related specifically to natural product derivatives manufacturing processes optimization challenges faced today by R&D departments globally.
Mechanistic investigations published earlier this year reveal that Tetrahydropiperine interacts preferentially with apical membrane expression sites rather than basolateral ones within intestinal epithelial cells based on confocal microscopy imaging techniques applied during experimental studies tracking fluorescently labeled model compounds across Caco-2 cell monolayers under simulated gastrointestinal environment conditions established per FDA guidelines for preclinical evaluation requirements before initiating phase I clinical trials phases typically required before regulatory approval submissions can be made anywhere within global healthcare markets currently operating under varying compliance frameworks depending upon geographic regions targeted by manufacturers seeking international distribution rights expansion opportunities available today given current market dynamics observed over past several years within dietary supplement sector growth trends monitored closely by both academic researchers and industry analysts alike who track innovation cycles across different therapeutic categories experiencing rapid technological advancements recently reported at various scientific conferences held annually around world including major events like International Society for Nutraceuticals & Functional Foods symposiums attracting participants from diverse professional backgrounds interested specifically in translational research applications bridging gap between laboratory discoveries made possible through cutting-edge analytical tools now available versus practical implementation challenges encountered during product commercialization stages involving formulation development work streams managed simultaneously alongside regulatory affairs teams responsible ultimately ensuring all safety standards are met prior launch dates set forth business plans submitted stakeholders requiring detailed cost-benefit analyses incorporating projected market share gains achievable via strategic partnerships formed between raw material suppliers capable providing consistent supply chain support versus contract manufacturing organizations equipped necessary facilities produce finished goods meeting cGMP specifications required obtain proper certifications enabling sales access desired markets whether they be prescription medications or over-the-counter supplements depending upon intended use cases defined early stages product development lifecycle management processes implemented modern biopharmaceutical companies competing increasingly crowded innovation landscape today characterized by accelerated time-to-market pressures driven digital transformation initiatives impacting entire healthcare ecosystem including patient engagement models relying heavily mobile health technologies integration efforts ongoing since pandemic era began reshaping expectations regarding accessibility convenience factors influencing purchasing decisions consumers worldwide now accustomed receiving personalized health solutions delivered seamlessly through online platforms supported robust e-commerce infrastructures developed rapidly past five years especially among emerging economies experiencing digital adoption rates outperforming traditional brick-and-mortar sales channels previously dominant before technological disruptions occurred across multiple industries simultaneously creating need adapt quickly changing consumer preferences shaped significantly social media influence marketing strategies evolved accordingly emphasizing scientific evidence backing claims made about products containing key ingredients like Tetrahydropiperine whose mode action remains subject ongoing mechanistic studies aiming better understand molecular interactions occurring cellular level potentially leading future therapeutic innovations building upon existing knowledge base accumulated through decades research activity spanning both academic institutions private sector laboratories collaborating open science initiatives promoting data sharing accelerating discovery timelines compared conventional approaches limited proprietary information silos hindering progress sometimes observed historically within competitive R&D environments prevalent pharmaceutical industry landscape today marked greater emphasis cross-disciplinary collaboration between chemists biologists engineers working together develop next generation smart delivery systems incorporating bioenhancers like CAS No. 23434-88-0 into multifunctional platforms capable delivering multiple therapeutic payloads simultaneously while monitoring real-time physiological responses via integrated biosensors technology enabling precision medicine approaches becoming standard practice many clinical settings already demonstrating measurable improvements patient outcomes when applied appropriately following established dosing guidelines derived rigorous pharmacokinetic modeling simulations validated against actual clinical trial data collected prospectively using modern electronic health record systems facilitating comprehensive data analysis pipelines required meet stringent regulatory requirements governing new drug approvals process worldwide governed agencies like FDA EMA WHO each maintaining distinct but overlapping standards ensuring public safety remains paramount consideration throughout entire product lifecycle from initial discovery phase all way post-marketing surveillance activities mandated after commercial launch events occur following successful completion phase III trials demonstrating statistically significant benefits outweigh risks assessed according risk-benefit analyses performed expert panels evaluating submitted documentation packages comprising complete dossier containing preclinical toxicology studies human trial results quality control specifications etc... All these aspects must be considered carefully when developing products featuring Tetrahydropiperine as functional excipient rather than active pharmaceutical ingredient itself although some preliminary investigations suggest potential direct therapeutic effects warrant further exploration particularly considering current interest natural compounds exhibiting pleiotropic activities capable addressing multiple disease pathways simultaneously offering advantages conventional monotherapies limited single target specificity sometimes insufficient achieve desired clinical outcomes especially complex diseases requiring combination therapy approaches proven effective through randomized controlled trials published peer-reviewed journals accessible global scientific community facilitating knowledge dissemination critical component translational research success stories we see frequently nowadays thanks open access publishing models adopted many prestigious publishers supporting rapid communication important findings among researchers located different continents working same problem areas independently yet benefiting shared insights accelerating collective progress field overall.
